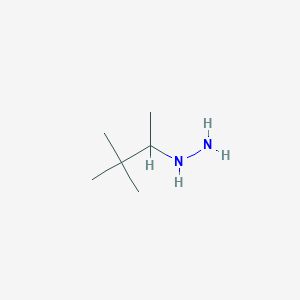
(3,3-Dimethylbutan-2-YL)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,3-Dimethylbutan-2-YL)hydrazine is an organic compound with the molecular formula C6H16N2 It is a hydrazine derivative characterized by the presence of a hydrazine group attached to a 3,3-dimethylbutan-2-yl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3,3-Dimethylbutan-2-YL)hydrazine typically involves the reaction of 3,3-dimethylbutan-2-one (pinacolone) with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under acidic or basic conditions to facilitate the formation of the hydrazine derivative.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: (3,3-Dimethylbutan-2-YL)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The hydrazine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various electrophiles and nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
(3,3-Dimethylbutan-2-YL)hydrazine has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound may be used in biochemical studies to investigate the effects of hydrazine derivatives on biological systems.
Medicine: Research into potential therapeutic applications, such as the development of new drugs or treatments, may involve this compound.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (3,3-Dimethylbutan-2-YL)hydrazine involves its interaction with molecular targets and pathways within biological systems. The hydrazine group can form covalent bonds with various biomolecules, leading to changes in their structure and function. This interaction can affect cellular processes and pathways, resulting in specific biological effects.
Vergleich Mit ähnlichen Verbindungen
(3,3-Dimethylbutan-2-yl)hydrazine dihydrochloride: A salt form of the compound with similar chemical properties.
(S)-(3,3-Dimethylbutan-2-yl)hydrazine: An enantiomer with potential differences in biological activity.
Uniqueness: this compound is unique due to its specific structural features and the presence of the hydrazine group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological systems makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C6H16N2 |
|---|---|
Molekulargewicht |
116.20 g/mol |
IUPAC-Name |
3,3-dimethylbutan-2-ylhydrazine |
InChI |
InChI=1S/C6H16N2/c1-5(8-7)6(2,3)4/h5,8H,7H2,1-4H3 |
InChI-Schlüssel |
JEUGBKFEAUBUSL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C)(C)C)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


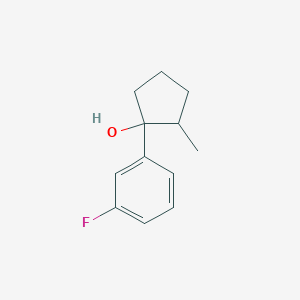
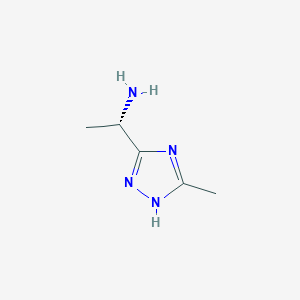
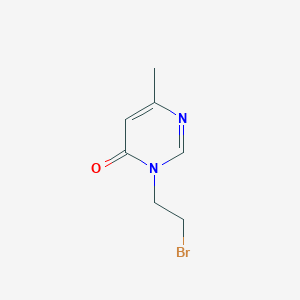
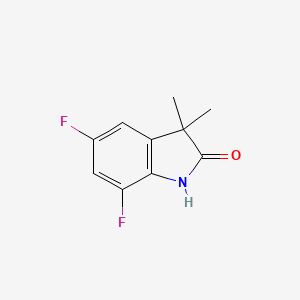
![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]carbamate](/img/structure/B13208018.png)
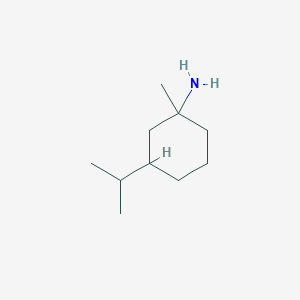
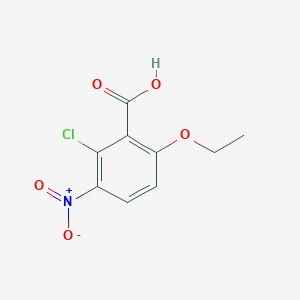
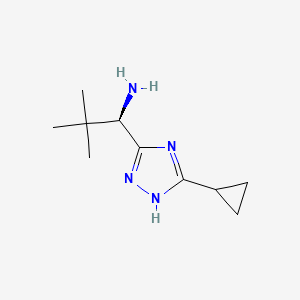
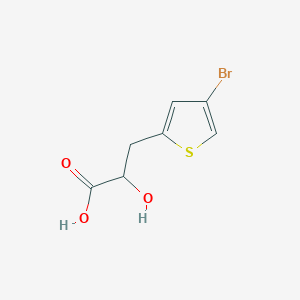
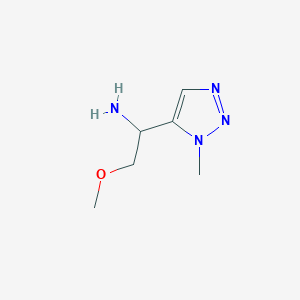

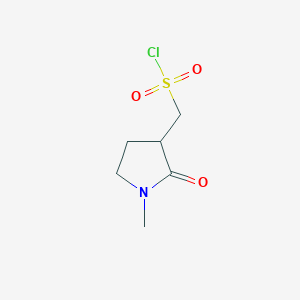
![1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13208070.png)
amine](/img/structure/B13208076.png)
